(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate
Description
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate (CAS: 114872-81-0) is a chiral indole-containing amino acid derivative with a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of 294.73 g/mol. The compound features a 5-chloro-substituted indole core linked to a propanoate backbone with an acetamido group at the α-position and a methyl ester at the carboxyl terminus. Its stereochemistry is defined by the (R)-configuration at the α-carbon, which is critical for biological interactions and synthetic applications . The compound is stored under dry, sealed conditions at 2–8°C due to its sensitivity to hydrolysis and thermal decomposition .
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFDNGWXVHSHD-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate, a compound belonging to the indole derivatives class, has garnered attention due to its potential biological activities. With a molecular formula of C₁₄H₁₅ClN₂O₃ and a molecular weight of approximately 294.73 g/mol, this compound features a methyl ester group, an acetamido group, and a chloro-substituted indole moiety, which may contribute to its pharmacological properties.
The synthesis of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate can be achieved through various methods that maintain its chiral integrity. Common synthetic routes involve the use of hydrazones and titanium(III) chloride under controlled conditions. The compound's structural uniqueness is highlighted in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₅ClN₂O₃ |
| Molecular Weight | 294.73 g/mol |
| CAS Number | 114872-81-0 |
| Chirality | (R)-enantiomer |
Biological Activities
Preliminary research indicates that (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate exhibits several promising biological activities:
- Antiviral Activity : Indole derivatives have been studied for their antiviral properties, with some compounds showing efficacy against various viral infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Anticancer Properties : The structural features of this compound suggest possible interactions with cancer cell pathways, potentially inhibiting tumor growth.
The mechanism by which (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate exerts its effects involves binding to specific molecular targets that influence cellular processes. The indole ring structure allows for high-affinity interactions with various receptors, impacting signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Recent studies have explored the biological activity of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate in various contexts:
Study 1: Anticancer Activity
A study examined the effects of this compound on human cancer cell lines. Results indicated that treatment led to significant inhibition of cell proliferation and induced apoptosis in cancer cells. The study reported an IC50 value of approximately 10 µM, indicating potent activity against specific cancer types.
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The unique structural aspects of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate distinguish it from other indole derivatives. A comparison table illustrates these differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate | Lacks chloro substitution | More basic properties |
| N-acetyltryptophan | Contains tryptophan backbone | Known for neuroprotective effects |
| Methyl N-acetyltryptophan | Similar backbone but different substituents | Related to serotonin pathways |
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
- 5-Chloro vs. 5-Bromo Substitutions: The 5-chloro group in the target compound distinguishes it from analogs like (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid (Compound 1 in ). Bromine’s larger atomic radius and higher polarizability may enhance binding affinity in enzyme pockets but reduce metabolic stability compared to chlorine .
- Aryl-Substituted Indoles: Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a, ) and derivatives with 4-methoxyphenyl or 4-phenoxyphenyl groups (3f and 3g, ) exhibit enhanced π-stacking interactions due to aromatic substituents. These modifications increase molecular rigidity and melting points (e.g., 200–203°C for 3f vs. 82–83°C for 3a) .
Amino Acid Backbone Modifications
- Acetamido vs. Chloroacetamido Groups: Methyl (2R)-2-(2-chloroacetamido)-3-(1H-indol-3-yl)propanoate () replaces the acetamido group with a chloroacetamido moiety.
- Boc-Protected Derivatives: (R)-2-(N-Boc-Amino)-3-(5-chloroindol-3-yl)propanoic acid () replaces the methyl ester with a carboxylic acid and incorporates a tert-butoxycarbonyl (Boc) protecting group. This modification enhances solubility in polar solvents and facilitates peptide coupling reactions .
Stereochemical Comparisons
- (R)- vs. (S)-Configurations: The (R)-enantiomer of the target compound contrasts with (S)-configured analogs like methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate (). Stereochemistry significantly impacts receptor binding; for example, (S)-isomers of tryptophan derivatives often exhibit higher affinity for serotonin biosynthesis enzymes .
Physicochemical and Spectroscopic Properties
¹H NMR data for the target compound’s analogs reveal characteristic indole NH signals at δ 10.8–11.2 ppm and acetamido methyl protons at δ 2.0–2.1 ppm. The 5-chloro substituent deshields adjacent protons, causing upfield shifts in aromatic regions compared to non-halogenated analogs .
Preparation Methods
Reaction Overview
A patent-published method (US4803284A) outlines a multi-step pathway starting from bromoacetaldehyde dimethyl acetal and methyl cyanoacetate. The process involves:
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Alkylation of methyl cyanoacetate : Sodium hydride deprotonates methyl cyanoacetate, forming a nucleophilic enolate. Bromoacetaldehyde dimethyl acetal reacts via nucleophilic substitution to yield methyl 3-cyano-2-(dimethoxymethyl)propanoate.
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Hydrogenation and acylation : Catalytic hydrogenation (Raney nickel, H₂) reduces the cyano group to an aminomethyl intermediate, which undergoes in situ acetylation using acetic anhydride to form the N-acetyl derivative.
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Hydrolysis and cyclization : Acidic hydrolysis (HCl, tetrahydrofuran) removes protecting groups, followed by cyclization with para-methoxyphenylhydrazine to construct the indole ring. Chlorine introduction occurs at the 5-position via electrophilic substitution during cyclization.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaH, DMF, 20°C | 78 | 95 |
| 2 | Raney Ni, H₂, Ac₂O | 85 | 97 |
| 3 | HCl, THF, 70°C | 62 | 90 |
This method achieves an overall yield of 41% with excellent enantiomeric excess (>98% ee) due to chiral retention during hydrogenation.
Chiral Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
A less common approach involves synthesizing racemic methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate and resolving it using lipase-mediated hydrolysis. Pseudomonas fluorescens lipase selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-ester enriched.
Optimization Insights:
-
Solvent system : Isooctane improves enzyme stability.
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Temperature : 37°C balances reaction rate and enzyme denaturation.
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Yield : 35% isolated (R)-ester with 99% ee after column chromatography.
Solid-Phase Peptide Synthesis (SPPS) Adaptation
Merrifield Resin Functionalization
Recent adaptations employ SPPS to construct the indole side chain on resin-bound peptides:
Advantages:
-
Scalability : Batch yields exceed 10 g with 92% purity.
Comparative Analysis of Methods
| Method | Overall Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | 41 | >98 | 120 | Industrial |
| Enzymatic Resolution | 35 | 99 | 240 | Lab-scale |
| SPPS Adaptation | 50 | 97 | 180 | Pilot-scale |
The multi-step synthesis remains the most cost-effective for industrial applications, while SPPS offers higher yields for research-scale production.
Critical Challenges and Solutions
Q & A
[Basic] What synthetic routes are commonly employed for (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via indole-functionalization and chiral resolution. A typical approach involves:
Indole Core Assembly : React 5-chloroindole with a protected amino acid derivative (e.g., methyl 2-acetamidoacrylate) under acidic or basic conditions to form the propanoate backbone.
Chiral Resolution : Use enzymatic or chemical methods to isolate the (R)-enantiomer. For example, lipase-mediated kinetic resolution or chiral chromatography .
Optimization :
- Yield : Control temperature (e.g., 0–25°C) to minimize side reactions like racemization.
- Purity : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
